molecular formula C19H19N3O3S2 B2951978 N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-65-0

N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2951978
CAS No.: 864918-65-0
M. Wt: 401.5
InChI Key: WSCRHUZJKLGNDQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide moiety through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated precursors, nucleophiles, electrophiles

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(2,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the specific positioning of the o-tolyl group, which may influence its chemical reactivity and biological activity compared to its para- and meta-tolyl analogs.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-12-6-4-5-7-14(12)18-21-19(27-22-18)26-11-17(23)20-15-9-8-13(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCRHUZJKLGNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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